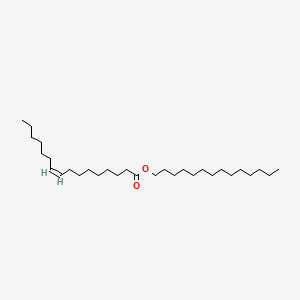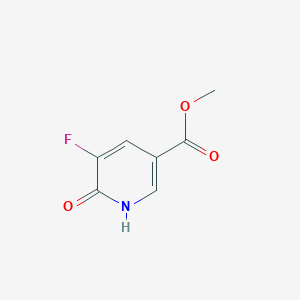
Methyl 5-fluoro-6-oxo-1,6-dihydropyridine-3-carboxylate
概要
説明
Methyl 5-fluoro-6-oxo-1,6-dihydropyridine-3-carboxylate is a chemical compound with the following properties:
- CAS Number : 1887015-55-5
- Molecular Weight : 152.13 g/mol
- MDL Number : MFCD29126235
- Physical Form : Solid
- Storage Temperature : Ambient temperature
- Country of Origin : United Kingdom (GB)
- Shipping Temperature : Ambient temperature
Molecular Structure Analysis
The molecular formula of Methyl 5-fluoro-6-oxo-1,6-dihydropyridine-3-carboxylate is C<sub>7</sub>H<sub>6</sub>FNO<sub>3</sub> . The compound likely possesses a dihydropyridine ring with a fluorine substitution at position 5 and a carbonyl group at position 6.
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not explicitly mentioned in the available sources. However, it likely participates in various reactions typical of dihydropyridines, such as cyclizations, nucleophilic additions, and transformations.
Physical And Chemical Properties Analysis
- Melting Point : Not specified
- Boiling Point : Not specified
- Density : Not specified
- Solubility : Not specified
科学的研究の応用
Antibacterial and Antifungal Agents
Methyl 5-fluoro-6-oxo-1,6-dihydropyridine-3-carboxylate has been studied for its potential use in antibacterial and antifungal applications. A series of derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. For instance, compounds with specific substitutions on the dihydropyridine ring have shown broad-spectrum antibacterial activity, comparable to established antibiotics like Ampicillin and Gentamicin. Additionally, some compounds demonstrated significant antifungal activity against strains like Aspergillus fumigatus, comparable to the reference drug Amphotericin B (Bouzard et al., 1992); (El-Sehrawi et al., 2015).
Synthesis and Chemical Applications
Various methods have been developed for the efficient synthesis of derivatives of Methyl 5-fluoro-6-oxo-1,6-dihydropyridine-3-carboxylate. These methods often involve one-pot reactions and can lead to a range of functionalized dihydropyridine derivatives. These synthetic approaches are crucial for creating compounds with potential pharmaceutical applications (Kumar et al., 2013).
Diversity-Oriented Synthesis
The diversity-oriented synthesis of substituted dihydropyridine derivatives has been explored. This approach allows for the generation of a wide variety of compounds that could be tested for different biological activities. Such synthetic strategies are essential in drug discovery for finding new therapeutic agents (Baškovč et al., 2012).
Corrosion Inhibition
Derivatives of Methyl 5-fluoro-6-oxo-1,6-dihydropyridine-3-carboxylate have been studied as potential corrosion inhibitors. Research in this area focuses on understanding how these compounds interact with metal surfaces and their efficiency in protecting metals from corrosion, which is a significant issue in industrial applications (Chaitra et al., 2017).
Safety And Hazards
- Pictograms : GHS07
- Signal Word : Warning
- Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
- Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection)
将来の方向性
Research on Methyl 5-fluoro-6-oxo-1,6-dihydropyridine-3-carboxylate should focus on:
- Elucidating its biological activity and potential applications.
- Investigating its interactions with other molecules.
- Assessing its stability under various conditions.
特性
IUPAC Name |
methyl 5-fluoro-6-oxo-1H-pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3/c1-12-7(11)4-2-5(8)6(10)9-3-4/h2-3H,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBRPFJMKSQKQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC(=O)C(=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-fluoro-6-oxo-1,6-dihydropyridine-3-carboxylate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


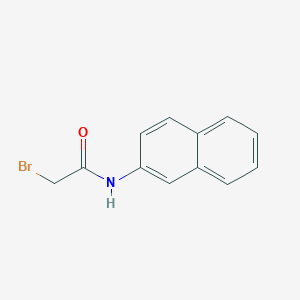

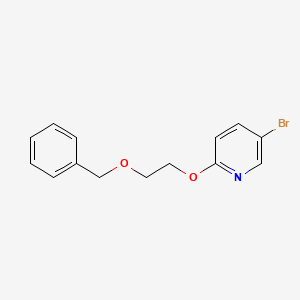
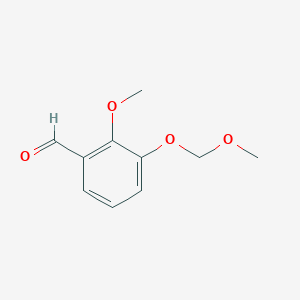
![5-Aminobicyclo[2.2.1]heptan-2-ol](/img/structure/B3117491.png)
![6-Aminobicyclo[2.2.1]heptan-2-ol](/img/structure/B3117496.png)
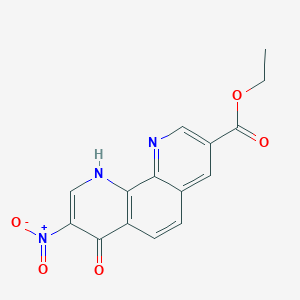
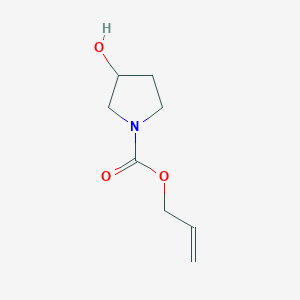
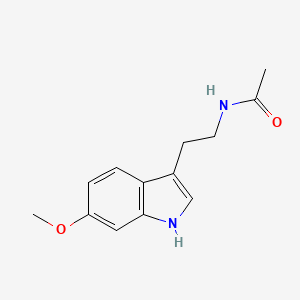
![4'-Fluoro-5-hydroxy-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B3117525.png)
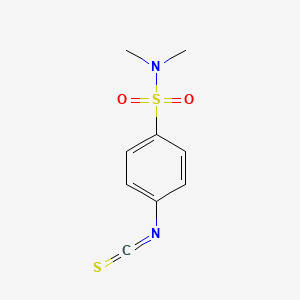
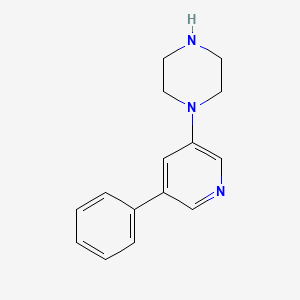
![4-(Phenylsulfanyl)-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B3117545.png)
